Divergent DNA Damage and Repair Pathway Engagement: FUDR vs. 5-FU
Floxuridine (FdUrd) exerts cytotoxicity through a mechanism that is fundamentally different from 5-fluorouracil (5-FU) in colon cancer cells. While both agents activate ATR and ATM checkpoint signaling, only depletion of these pathways protects cells against FdUrd, not 5-FU [1]. Furthermore, disabling the base excision repair (BER) pathway or using PARP inhibitors (AZD2281, ABT-888) sensitizes colon cancer cells to FdUrd but not to 5-FU [1]. This indicates that FdUrd's cytotoxicity is reliant on DNA replication disruption and DNA damage repair, whereas 5-FU's is not.
| Evidence Dimension | DNA damage checkpoint/repair pathway dependency |
|---|---|
| Target Compound Data | Sensitized to ATM/ATR depletion and PARP inhibition (qualitative, but clear functional difference) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Not sensitized to ATM/ATR depletion or PARP inhibition |
| Quantified Difference | Qualitative difference: FdUrd's cytotoxicity is DNA damage repair-dependent, 5-FU's is not. |
| Conditions | Colon cancer cell lines (HCT116, LoVo) in vitro |
Why This Matters
This mechanistic distinction supports the rational combination of FUDR with PARP inhibitors in research and potential therapeutic protocols, a strategy not applicable to 5-FU.
- [1] Geng L, Huehls AM, Wagner JM, Huntoon CJ, Karnitz LM. Checkpoint signaling, base excision repair, and PARP promote survival of colon cancer cells treated with 5-fluorodeoxyuridine but not 5-fluorouracil. PLoS One. 2011;6(12):e28862. View Source
